molecular formula C6H6BrN3 B6210683 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile CAS No. 2105570-12-3

2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B6210683
CAS No.: 2105570-12-3
M. Wt: 200
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Description

2-(5-Bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 1st position of the pyrazole ring, along with an acetonitrile group at the 4th position. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.

Properties

CAS No.

2105570-12-3

Molecular Formula

C6H6BrN3

Molecular Weight

200

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the formation of the pyrazole ring . Another method involves the use of palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while oxidation or reduction reactions can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or modulating biological pathways .

Comparison with Similar Compounds

Uniqueness: 2-(5-Bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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